molecular formula C8H10O3S B147606 2,5-Dimethylbenzenesulfonic acid CAS No. 609-54-1

2,5-Dimethylbenzenesulfonic acid

Cat. No.: B147606
CAS No.: 609-54-1
M. Wt: 186.23 g/mol
InChI Key: IRLYGRLEBKCYPY-UHFFFAOYSA-N
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Description

2,5-Dimethylbenzenesulfonic acid, also known as p-xylene-2-sulfonic acid, is an organic compound with the molecular formula C8H10O3S. It is a derivative of benzenesulfonic acid where two methyl groups are substituted at the 2nd and 5th positions of the benzene ring. This compound is known for its applications in organic synthesis and industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

2,5-Dimethylbenzenesulfonic acid is typically synthesized through the sulfonation of p-xylene. The process involves reacting p-xylene with concentrated sulfuric acid (93%) under controlled conditions. The reaction is exothermic and requires careful temperature control to avoid side reactions. The general reaction is as follows:

C8H10+H2SO4C8H10O3S+H2O\text{C}_8\text{H}_{10} + \text{H}_2\text{SO}_4 \rightarrow \text{C}_8\text{H}_{10}\text{O}_3\text{S} + \text{H}_2\text{O} C8​H10​+H2​SO4​→C8​H10​O3​S+H2​O

After the reaction, the product is purified by removing water through distillation, resulting in this compound dihydrate .

Industrial Production Methods

In industrial settings, the production of this compound follows a similar sulfonation process but on a larger scale. The reaction is carried out in large reactors with efficient cooling systems to manage the exothermic nature of the reaction. The product is then crystallized and purified to obtain the desired compound.

Chemical Reactions Analysis

Types of Reactions

2,5-Dimethylbenzenesulfonic acid undergoes various chemical reactions, including:

    Substitution Reactions: The sulfonic acid group can be replaced by other functional groups through nucleophilic substitution reactions.

    Oxidation Reactions: The methyl groups can be oxidized to form carboxylic acids under strong oxidizing conditions.

    Reduction Reactions: The sulfonic acid group can be reduced to a sulfonate group under specific conditions.

Common Reagents and Conditions

    Substitution: Reagents such as sodium hydroxide or potassium hydroxide in aqueous or alcoholic solutions.

    Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products

    Substitution: Formation of derivatives like 2,5-dimethylbenzenesulfonates.

    Oxidation: Formation of 2,5-dimethylbenzoic acid.

    Reduction: Formation of 2,5-dimethylbenzenesulfonates.

Scientific Research Applications

2,5-Dimethylbenzenesulfonic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,5-Dimethylbenzenesulfonic acid involves its ability to act as a strong acid, donating protons in chemical reactions. The sulfonic acid group is highly polar and can interact with various molecular targets, facilitating reactions such as esterification, amidation, and hydrolysis. The compound’s effects are primarily exerted through its interactions with nucleophiles and electrophiles in chemical reactions.

Comparison with Similar Compounds

Similar Compounds

    Benzenesulfonic acid: Lacks the methyl groups present in 2,5-Dimethylbenzenesulfonic acid.

    p-Toluenesulfonic acid: Contains a single methyl group at the para position relative to the sulfonic acid group.

    2,4-Dimethylbenzenesulfonic acid: Has methyl groups at the 2nd and 4th positions of the benzene ring.

Uniqueness

This compound is unique due to the specific positioning of its methyl groups, which influences its reactivity and physical properties. The presence of two methyl groups at the 2nd and 5th positions enhances its solubility in organic solvents and affects its acidity compared to other sulfonic acids .

Properties

IUPAC Name

2,5-dimethylbenzenesulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10O3S/c1-6-3-4-7(2)8(5-6)12(9,10)11/h3-5H,1-2H3,(H,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRLYGRLEBKCYPY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)S(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5041641
Record name 2,5-Dimethylbenzenesulfonic acid
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Molecular Weight

186.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

609-54-1, 66905-17-7
Record name 2,5-Dimethylbenzenesulfonic acid
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Record name 2,5-Dimethylbenzenesulfonic acid
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Record name Benzenesulfonic acid, 2,5-dimethyl-
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Record name 2,5-Dimethylbenzenesulfonic acid
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Record name p-xylene-2-sulphonic acid
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Record name 2,5-DIMETHYLBENZENESULFONIC ACID
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does the structure of 2,5-dimethylbenzenesulfonic acid influence its ability to form complexes with metal ions?

A: The presence of the sulfonic acid group (-SO3H) in this compound makes it a strong acid capable of readily donating a proton. This deprotonation generates a negatively charged sulfonate group (-SO3-) which can act as a ligand to coordinate with metal ions. Research has shown that this compound forms complexes with various metal ions, including tin [] and bismuth []. The steric effects of the two methyl groups in the 2 and 5 positions on the benzene ring may influence the geometry and stability of these complexes.

Q2: Can you describe the crystal structure of a complex formed by this compound and its potential applications?

A: The reaction of this compound with n-Bu2SnO forms the stable monomeric tin complex [n-Bu2Sn(H2O)4]2+[2,5-Me2-C6H3SO3]-2 []. X-ray crystallography revealed a unique two-dimensional layered structure with a planar array of tin atoms. This structure arises from hydrogen bonding interactions between coordinated water molecules and the sulfonate anions. This complex exhibits excellent catalytic activity in the acylation of alcohols and phenols [], highlighting its potential in organic synthesis.

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